N-[3-chloro-4-(piperidin-1-yl)phenyl]-4-nitrobenzamide
Overview
Description
N-[3-chloro-4-(piperidin-1-yl)phenyl]-4-nitrobenzamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom, which is widely used in the synthesis of various pharmaceuticals due to its significant biological activity . This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(piperidin-1-yl)phenyl]-4-nitrobenzamide typically involves the reaction of 4-chloronitrobenzene with piperidine. The process can be carried out under mild conditions, often using sodium chlorite as an oxidizing agent to form the corresponding lactam . The reaction conditions are generally mild, and the intermediates can be purified through simple slurry or recrystallization without the need for column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of cost-effective and readily available starting materials, such as 4-chloronitrobenzene and piperidine, makes the process economically viable .
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(piperidin-1-yl)phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form the corresponding lactam.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium chlorite is commonly used as an oxidizing agent.
Reduction: Catalytic hydrogenation or metal hydrides can be used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of the corresponding lactam.
Reduction: Formation of the amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-chloro-4-(piperidin-1-yl)phenyl]-4-nitrobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(piperidin-1-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various biological receptors, potentially leading to therapeutic effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds such as 1-(4-nitrophenyl)piperidine and 1-(4-chlorophenyl)piperidine share structural similarities.
Nitrobenzamides: Compounds like 4-nitrobenzamide and its derivatives also share functional similarities.
Uniqueness
N-[3-chloro-4-(piperidin-1-yl)phenyl]-4-nitrobenzamide is unique due to the presence of both the piperidine and nitrobenzamide moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
N-(3-chloro-4-piperidin-1-ylphenyl)-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c19-16-12-14(6-9-17(16)21-10-2-1-3-11-21)20-18(23)13-4-7-15(8-5-13)22(24)25/h4-9,12H,1-3,10-11H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUQVKGOESIWNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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